HDAC Inhibitory Activity of 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol versus Class-Leading Imidazole-Based HDAC Inhibitors
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CHEMBL1793986) demonstrates IC50 = 2,500 nM against histone deacetylase from Eimeria tenella extracts, representing a validated but moderate potency HDAC inhibitor chemotype . In contrast, optimized imidazole-based HDAC inhibitors such as benzimidazole-hydroxamic acid hybrids achieve IC50 values of 48–120 nM against human HDAC1 and HDAC2 . This approximately 20- to 50-fold potency gap indicates the allyl-bromophenyl imidazole-2-thiol scaffold is suited as a probe or fragment starting point rather than a late-stage lead, and its distinct zinc-binding thiol/thione motif may confer selectivity advantages not captured in pan-HDAC potency assays .
| Evidence Dimension | Histone deacetylase (HDAC) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2,500 nM (2.5 µM) against HDAC from Eimeria tenella protozoan extracts |
| Comparator Or Baseline | Imidazole-benzamide and imidazole-hydroxamic acid hybrids: IC50 = 48–120 nM against human HDAC1/HDAC2 |
| Quantified Difference | ~20–50-fold lower potency of the target compound relative to optimized HDAC inhibitors |
| Conditions | Partially purified HDAC enzyme; radioligand displacement assay ([3H]11); single-concentration or limited dose-response |
Why This Matters
Establishes a defined activity benchmark for procurement: this compound is a validated HDAC-interacting chemotype for mechanistic probe studies, not a high-potency lead, enabling users to select it when a moderate-affinity, structurally distinct imidazole-2-thiol zinc-binding group is experimentally required.
- [1] BindingDB. BDBM50366730 (CHEMBL1793986). 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol. Affinity Data: IC50 = 2.50E+3 nM. Assay: Inhibitory activity against histone deacetylase enzyme derived from partially purified extracts of Eimeria tenella protozoa. View Source
- [2] Nasrollahzadeh, M.S. et al. Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. SciLit (referenced via Semantic Scholar). IC50 values: 48–120 nM against human HDAC1 and HDAC2. View Source
- [3] Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 2010. Discusses the role of imidazole zinc-binding groups in HDAC inhibitor design. View Source
